2,3,6-Trifluorostyrene
Overview
Description
2,3,6-Trifluorostyrene is a fluorinated aromatic compound characterized by the presence of three fluorine atoms attached to the benzene ring and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the decarboxylation of potassium α-phenyltetrafluoropropionate . This process involves the elimination of a carboxyl group, resulting in the formation of the desired trifluorostyrene compound. Another method includes the reaction of aryllithium compounds with tetrafluoroethylene .
Industrial Production Methods: Industrial production of 2,3,6-Trifluorostyrene often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorostyrene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cycloaddition Reactions: The vinyl group in this compound can participate in cycloaddition reactions to form cycloalkanes and cycloalkenes.
Defluorinative Functionalization: This involves the removal of fluorine atoms and their replacement with other groups, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Organolithium Reagents: Used for substitution reactions.
Palladium Catalysts: Employed in cross-coupling reactions.
Photoredox Catalysts: Utilized in defluorinative functionalization.
Major Products: The major products formed from these reactions include various substituted styrenes, cycloalkanes, and cycloalkenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,6-Trifluorostyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,6-Trifluorostyrene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to participate in C-F bond activation, which is crucial for many of its chemical reactions . The vinyl group allows for cycloaddition and substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorostyrene: Contains five fluorine atoms on the benzene ring and is used in similar applications.
α-Trifluoromethylstyrene: Features a trifluoromethyl group instead of multiple fluorine atoms and is also used in organic synthesis.
Uniqueness: 2,3,6-Trifluorostyrene is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other fluorinated styrenes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Biological Activity
2,3,6-Trifluorostyrene is a fluorinated derivative of styrene that has garnered attention in the field of medicinal chemistry due to its unique biological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
This compound possesses a chemical structure characterized by three fluorine atoms attached to the aromatic ring of styrene. The presence of these electronegative fluorine atoms significantly alters the compound's electronic properties, influencing its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into various domains, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (Gram-positive) | 24.40 μM |
Pseudomonas aeruginosa (Gram-negative) | 50 μM |
Aspergillus fumigatus (Fungi) | 30 μM |
The compound showed significant activity against Staphylococcus aureus with an MIC of 24.40 μM, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
In terms of anticancer effects, this compound has been studied for its cytotoxicity against various cancer cell lines. The following table summarizes findings from recent studies:
Cell Line | EC50 (μM) | Selectivity Index |
---|---|---|
A2780 (Ovarian Cancer) | 0.5 | 50 |
NIH 3T3 (Non-cancerous) | >30 | - |
The compound exhibited an EC50 value of 0.5 μM against A2780 ovarian cancer cells, indicating potent cytotoxic effects while maintaining a higher selectivity for cancer cells over non-cancerous cells .
The mechanism through which this compound exerts its biological effects is not fully elucidated; however, studies suggest that the presence of fluorine atoms enhances its interaction with biological targets. The halogen substituents may influence the compound's ability to form hydrogen bonds or alter lipophilicity, thereby affecting cellular uptake and activity .
Case Studies
- Anticancer Study : In a study involving A2780 ovarian cancer cells, derivatives of trifluorostyrene were synthesized and evaluated for their cytotoxicity. Modifications at specific positions on the aromatic ring led to enhanced selectivity and potency against tumor cells compared to non-tumor cells .
- Antimicrobial Evaluation : Another study focused on the synthesis of various derivatives of trifluorostyrene and their antimicrobial activity against common pathogens. The results indicated that certain structural modifications could significantly enhance antibacterial efficacy .
Properties
IUPAC Name |
2-ethenyl-1,3,4-trifluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3/c1-2-5-6(9)3-4-7(10)8(5)11/h2-4H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUZEPCHANPDGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.